molecular formula C13H15NO3 B2507488 6-butoxy-1H-indole-2-carboxylic Acid CAS No. 383133-76-4

6-butoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2507488
CAS No.: 383133-76-4
M. Wt: 233.267
InChI Key: CXDXQPSXSRFSQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring . The butoxy group can be introduced through an etherification reaction using butanol and an appropriate catalyst. The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 6-butoxy-1H-indole-2-carboxylic acid may involve large-scale Fischer indole synthesis followed by etherification and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include phenylhydrazine, butanol, carbon dioxide, and various catalysts and bases .

Chemical Reactions Analysis

Types of Reactions

6-butoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1H-indole-2-carboxylic acid
  • 6-ethoxy-1H-indole-2-carboxylic acid
  • 6-propoxy-1H-indole-2-carboxylic acid

Comparison

6-butoxy-1H-indole-2-carboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups (e.g., methoxy, ethoxy, propoxy), the butoxy group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall biological activity .

Biological Activity

6-butoxy-1H-indole-2-carboxylic acid (CAS: 383133-76-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a butoxy group that influences its chemical reactivity and biological activity. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of 233.27 g/mol. The presence of the indole core is significant, as indole derivatives are known for their diverse biological properties.

Target Interactions

Indole derivatives, including this compound, are believed to interact with various biological targets:

  • Receptor Binding : Indoles can bind to receptors with high affinity, modulating their functions. This interaction is crucial for understanding their therapeutic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biochemical pathways and cellular functions.

Biochemical Pathways

The compound's influence on cellular signaling pathways, gene expression, and metabolic processes suggests a broad spectrum of activity. For instance, indole derivatives have been shown to affect:

  • Cell Signaling : Alterations in signaling pathways can lead to changes in cell proliferation and apoptosis.
  • Gene Regulation : Indoles may modulate the expression of genes involved in various diseases.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Antiviral Activity

Recent studies highlight the potential of indole derivatives as antiviral agents. Specifically, derivatives similar to this compound have been investigated for their ability to inhibit HIV integrase:

  • Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited the strand transfer activity of HIV-1 integrase, with IC50 values as low as 0.13 µM for optimized compounds . This suggests that this compound could be a scaffold for developing new antiviral drugs.

Anticancer Properties

Indole compounds are also recognized for their anticancer properties:

  • Cell Line Studies : Various indole derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy . The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of indoles are well-documented:

  • Spectrum of Activity : Indole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial potential makes them candidates for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

StudyFocusFindings
Zhang et al. (2023)HIV Integrase InhibitionIdentified indole derivatives with IC50 values ranging from 0.13 to 18.52 µM against HIV integrase .
BenchChem ReviewGeneral Biological ActivityDiscussed the potential antiviral, anticancer, and antimicrobial properties of indole derivatives .
RSC Advances (2024)Synthesis and EvaluationReported on the design and synthesis of indole derivatives showing significant inhibitory effects on integrase .

Properties

IUPAC Name

6-butoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-3-6-17-10-5-4-9-7-12(13(15)16)14-11(9)8-10/h4-5,7-8,14H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDXQPSXSRFSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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